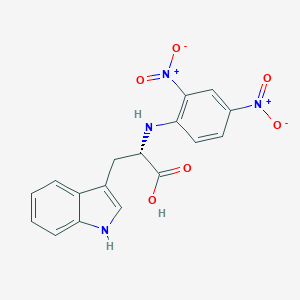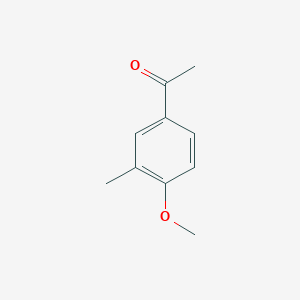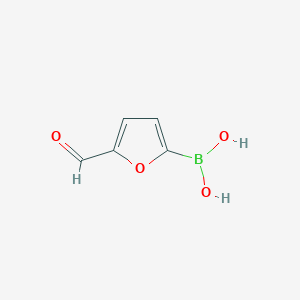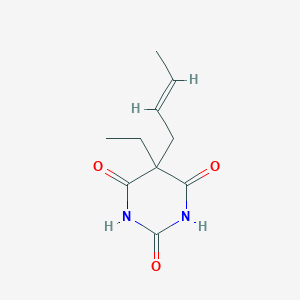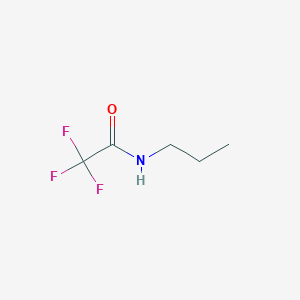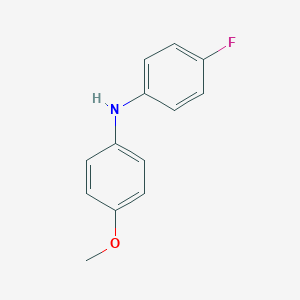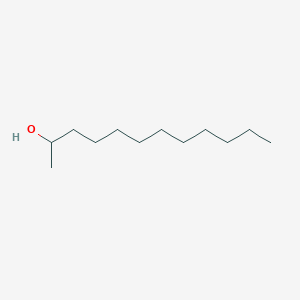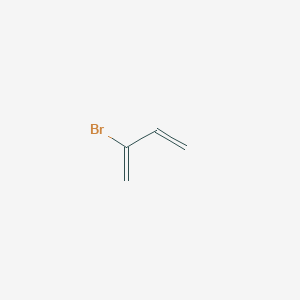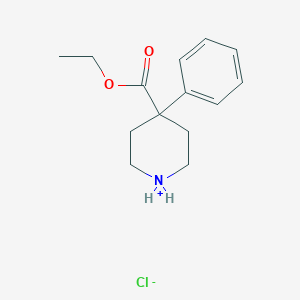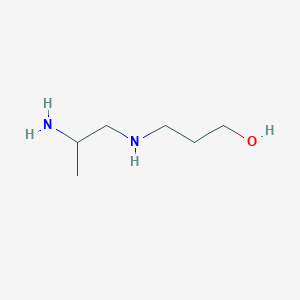
N-(3-Hydroxypropyl)-1,2-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxypropyl)-1,2-propanediamine, also known as tris(hydroxymethyl)aminomethane (THAM), is a commonly used buffer in biological research. THAM is a zwitterionic molecule that is capable of maintaining a stable pH in a variety of biological systems.
Mécanisme D'action
THAM functions as a buffer by accepting or donating protons in response to changes in pH. THAM has a pKa of 8.1, which makes it an effective buffer in the physiological range. THAM is also capable of chelating metal ions, which can be useful in certain experiments.
Biochemical and Physiological Effects:
THAM has been shown to have a variety of biochemical and physiological effects. In animal studies, THAM has been shown to have anti-inflammatory properties and to protect against ischemic injury. THAM has also been shown to have a protective effect on the liver and to improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of THAM is its ability to maintain a stable pH in the physiological range. THAM is also relatively inexpensive and easy to synthesize. However, THAM has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, THAM is not compatible with certain assays, such as those that require a low pH.
Orientations Futures
There are several areas of future research for THAM. One area of interest is the development of new methods for synthesizing THAM that are more efficient and environmentally friendly. Another area of interest is the use of THAM in drug delivery systems. THAM has been shown to enhance the solubility and stability of certain drugs, making it a promising candidate for drug delivery applications. Finally, THAM may have potential as a therapeutic agent in the treatment of various diseases, such as liver disease and cardiovascular disease.
Conclusion:
In conclusion, THAM is a versatile buffer that has a wide range of applications in biological research. Its ability to maintain a stable pH in the physiological range makes it an essential component in many experiments. THAM also has several potential therapeutic applications, making it an area of interest for future research.
Méthodes De Synthèse
THAM can be synthesized by reacting formaldehyde with ammonia and glycerol. The resulting product is then treated with sodium hydroxide to form THAM. The synthesis of THAM is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
THAM is commonly used as a buffer in biological research. It is particularly useful in experiments that require a stable pH in the physiological range. THAM is also used as a component in cell culture media and in the isolation of proteins.
Propriétés
Numéro CAS |
10171-78-5 |
|---|---|
Nom du produit |
N-(3-Hydroxypropyl)-1,2-propanediamine |
Formule moléculaire |
C6H16N2O |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
3-(2-aminopropylamino)propan-1-ol |
InChI |
InChI=1S/C6H16N2O/c1-6(7)5-8-3-2-4-9/h6,8-9H,2-5,7H2,1H3 |
Clé InChI |
PKPINSQODSMJFH-UHFFFAOYSA-N |
SMILES |
CC(CNCCCO)N |
SMILES canonique |
CC(CNCCCO)N |
Synonymes |
3-[(2-Aminopropyl)amino]-1-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



